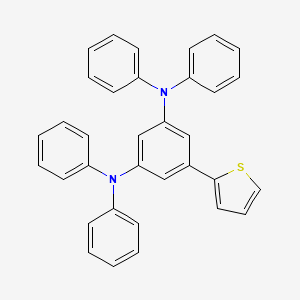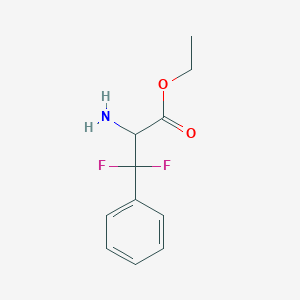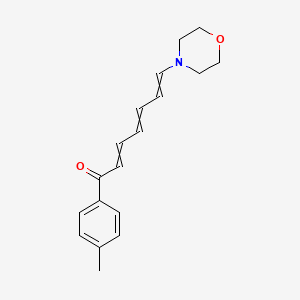
1-(4-Methylphenyl)-7-(morpholin-4-yl)hepta-2,4,6-trien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methylphenyl)-7-(morpholin-4-yl)hepta-2,4,6-trien-1-one is an organic compound that features a hepta-2,4,6-trien-1-one backbone substituted with a 4-methylphenyl group and a morpholin-4-yl group
Synthetic Routes and Reaction Conditions:
Aldol Condensation: The synthesis of this compound can be achieved through an aldol condensation reaction. This involves the reaction of 4-methylbenzaldehyde with a suitable enolate precursor, followed by the addition of morpholine.
Reaction Conditions: The reaction typically requires a base such as sodium hydroxide or potassium hydroxide to generate the enolate. The reaction is carried out in a solvent like ethanol or methanol at room temperature or slightly elevated temperatures.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound can be synthesized using a batch process where the reactants are combined in a reactor, and the reaction is allowed to proceed under controlled conditions.
Continuous Flow Process: Alternatively, a continuous flow process can be employed, where the reactants are continuously fed into a reactor, and the product is continuously removed. This method can offer advantages in terms of scalability and efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the 4-methylphenyl group, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction of the hepta-2,4,6-trien-1-one backbone can yield saturated or partially saturated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products:
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Saturated or partially saturated derivatives.
Substitution Products: Various substituted morpholine derivatives.
Scientific Research Applications
1-(4-Methylphenyl)-7-(morpholin-4-yl)hepta-2,4,6-trien-1-one has several applications in scientific research:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: It can be utilized in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural features.
Biological Studies: The compound can serve as a probe in biological studies to investigate the interactions with various biomolecules.
Chemical Synthesis: It can be employed as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism by which 1-(4-Methylphenyl)-7-(morpholin-4-yl)hepta-2,4,6-trien-1-one exerts its effects depends on its specific application:
Molecular Targets: The compound may interact with specific enzymes, receptors, or other biomolecules, leading to modulation of their activity.
Pathways Involved: The pathways involved can include signal transduction, metabolic pathways, or gene expression regulation, depending on the biological context.
Comparison with Similar Compounds
1-(4-Methylphenyl)-7-(piperidin-4-yl)hepta-2,4,6-trien-1-one: Similar structure but with a piperidine ring instead of morpholine.
1-(4-Methylphenyl)-7-(pyrrolidin-4-yl)hepta-2,4,6-trien-1-one: Similar structure but with a pyrrolidine ring instead of morpholine.
Uniqueness: 1-(4-Methylphenyl)-7-(morpholin-4-yl)hepta-2,4,6-trien-1-one is unique due to the presence of the morpholine ring, which can impart different chemical and biological properties compared to similar compounds with different heterocyclic rings. This uniqueness can be exploited in the design of new molecules with specific desired properties.
Properties
CAS No. |
675598-39-7 |
|---|---|
Molecular Formula |
C18H21NO2 |
Molecular Weight |
283.4 g/mol |
IUPAC Name |
1-(4-methylphenyl)-7-morpholin-4-ylhepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C18H21NO2/c1-16-7-9-17(10-8-16)18(20)6-4-2-3-5-11-19-12-14-21-15-13-19/h2-11H,12-15H2,1H3 |
InChI Key |
WVVYUOCJHJYOIT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C=CC=CC=CN2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(2-Nitrophenyl)ethenyl]azulene](/img/structure/B15159798.png)
![2,5-Bis[(2-ethynylphenyl)ethynyl]thiophene](/img/structure/B15159803.png)
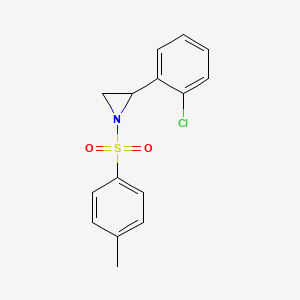
![tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-[4-(5,6,7,8-tetrahydroquinolin-8-ylamino)butyl]carbamate;hydrochloride](/img/structure/B15159809.png)
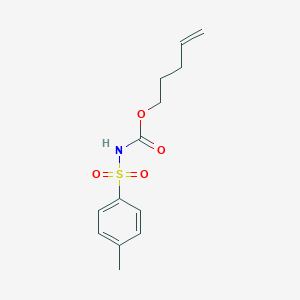
![1,1',1''-[(2,4,6-Triethylbenzene-1,3,5-triyl)tris(methyleneoxy)]tris(2-fluorobenzene)](/img/structure/B15159817.png)
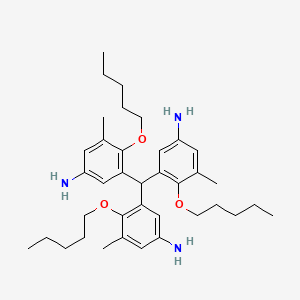
![Silane, (1,1-dimethylethyl)dimethyl[(2-phenylcyclopropyl)methoxy]-](/img/structure/B15159830.png)
![N,N'-[4-Chloro-5-(prop-2-en-1-yl)-1,2-phenylene]dibenzamide](/img/structure/B15159834.png)
![8-Phenyl-5,6-dihydro-2H-[1,3]dioxolo[4,5-g]phthalazine](/img/structure/B15159841.png)
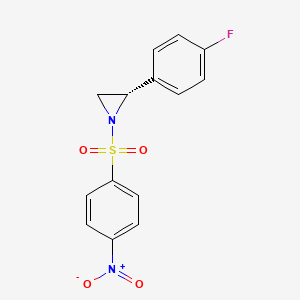
![Seleninium, 2,4,6-tris[4-(dimethylamino)phenyl]-](/img/structure/B15159856.png)
